Urea, N-[2-chloro-4-[(5-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy]phenyl]-N'-[4-[(4-methyl-1-piperazinyl)methyl]-3-(trifluoromethyl)phenyl]-
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Overview
Description
Urea, N-[2-chloro-4-[(5-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy]phenyl]-N’-[4-[(4-methyl-1-piperazinyl)methyl]-3-(trifluoromethyl)phenyl]- is a complex organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps may include:
Formation of the pyrrolo[3,2-d]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.
Chlorination and etherification: Introduction of the chloro and oxy groups on the phenyl ring.
Urea formation: Coupling of the intermediate with the urea moiety under controlled conditions.
Industrial Production Methods
Industrial production of such compounds usually involves optimization of the synthetic route to maximize yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates.
Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups.
Reduction: Reduction reactions can occur at the chloro or nitro groups if present.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the phenyl rings.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Substitution reagents: Halides, amines, or other nucleophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology
Biologically, it may exhibit activity against certain enzymes or receptors, making it a candidate for drug development.
Medicine
In medicine, derivatives of this compound could be explored for their potential therapeutic effects, such as anti-cancer, anti-inflammatory, or antimicrobial properties.
Industry
Industrially, such compounds can be used in the development of new materials, agrochemicals, or as intermediates in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with biological targets. Typically, it may:
Bind to enzymes or receptors: Inhibiting or activating their function.
Modulate signaling pathways: Affecting cellular processes such as proliferation, apoptosis, or metabolism.
Comparison with Similar Compounds
Similar Compounds
Urea derivatives: Such as N,N’-diarylureas, which also exhibit diverse biological activities.
Pyrrolo[3,2-d]pyrimidine derivatives: Known for their role in medicinal chemistry.
Uniqueness
This compound’s uniqueness lies in its specific substitution pattern and the combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C27H27ClF3N7O2 |
---|---|
Molecular Weight |
574.0 g/mol |
IUPAC Name |
1-[2-chloro-4-(5-methylpyrrolo[3,2-d]pyrimidin-4-yl)oxyphenyl]-3-[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]urea |
InChI |
InChI=1S/C27H27ClF3N7O2/c1-36-9-11-38(12-10-36)15-17-3-4-18(13-20(17)27(29,30)31)34-26(39)35-22-6-5-19(14-21(22)28)40-25-24-23(32-16-33-25)7-8-37(24)2/h3-8,13-14,16H,9-12,15H2,1-2H3,(H2,34,35,39) |
InChI Key |
IYYUOMFAAASGGM-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CC2=C(C=C(C=C2)NC(=O)NC3=C(C=C(C=C3)OC4=NC=NC5=C4N(C=C5)C)Cl)C(F)(F)F |
Origin of Product |
United States |
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